molecular formula C21H25N7O5S B12779307 N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid CAS No. 82214-96-8

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid

Cat. No.: B12779307
CAS No.: 82214-96-8
M. Wt: 487.5 g/mol
InChI Key: YHDMLNLRHIHUFB-HQVZTVAUSA-N
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Description

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimido-thiazine ring system, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves multiple steps, starting from the preparation of the pyrimido-thiazine core. The key steps include:

    Formation of the pyrimido-thiazine ring: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the benzoyl group: This step involves the reaction of the pyrimido-thiazine intermediate with a benzoyl chloride derivative.

    Introduction of the glutamic acid moiety: The final step involves coupling the benzoyl intermediate with L-glutamic acid using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and pyrimido-thiazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A well-known antifolate drug with a similar glutamic acid moiety.

    Pyrimethamine: An antimalarial drug with a pyrimidine ring structure.

Uniqueness

N-(4-(((2,4-Diamino-7-methyl-7H-pyrimido(4,5-b)(1,4)thiazin-6-yl)methyl)methylamino)benzoyl)-L-glutamic acid is unique due to its pyrimido-thiazine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

82214-96-8

Molecular Formula

C21H25N7O5S

Molecular Weight

487.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-7-methyl-7H-pyrimido[4,5-b][1,4]thiazin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H25N7O5S/c1-10-14(24-16-17(22)26-21(23)27-19(16)34-10)9-28(2)12-5-3-11(4-6-12)18(31)25-13(20(32)33)7-8-15(29)30/h3-6,10,13H,7-9H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,22,23,26,27)/t10?,13-/m0/s1

InChI Key

YHDMLNLRHIHUFB-HQVZTVAUSA-N

Isomeric SMILES

CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC1C(=NC2=C(N=C(N=C2S1)N)N)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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